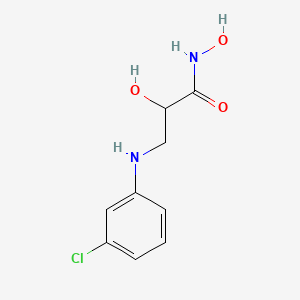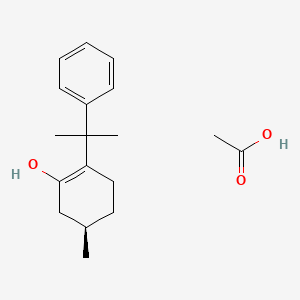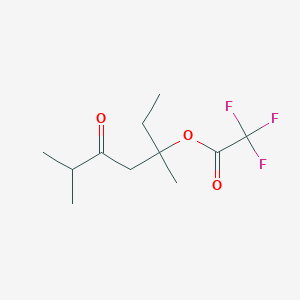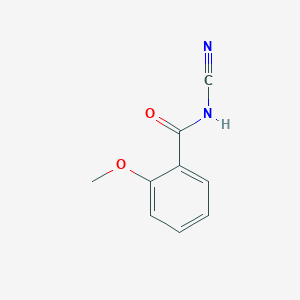
N,N'-bis(benzylsulfamoyl)methanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(benzylsulfamoyl)methanediamine: is an organic compound characterized by the presence of two benzylsulfamoyl groups attached to a methanediamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(benzylsulfamoyl)methanediamine typically involves the reaction of methanediamine with benzylsulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which subsequently reacts with another equivalent of benzylsulfonyl chloride to yield the final product.
Industrial Production Methods: Industrial production of N,N’-bis(benzylsulfamoyl)methanediamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the process include dichloromethane and acetonitrile, and the reaction is typically carried out at room temperature.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-bis(benzylsulfamoyl)methanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylsulfamoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
N,N’-bis(benzylsulfamoyl)methanediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N’-bis(benzylsulfamoyl)methanediamine involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
N,N’-Methylenebisacrylamide: Used as a crosslinking agent in polyacrylamide gels.
Methanediamine: The simplest diamine, used in the synthesis of primary amides from amino acids.
Uniqueness: N,N’-bis(benzylsulfamoyl)methanediamine is unique due to the presence of benzylsulfamoyl groups, which impart specific chemical and biological properties. Unlike N,N’-methylenebisacrylamide, which is primarily used in polymer chemistry, N,N’-bis(benzylsulfamoyl)methanediamine has broader applications in medicinal chemistry and enzyme inhibition.
Propiedades
Número CAS |
63845-60-3 |
|---|---|
Fórmula molecular |
C15H20N4O4S2 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
N,N'-bis(benzylsulfamoyl)methanediamine |
InChI |
InChI=1S/C15H20N4O4S2/c20-24(21,16-11-14-7-3-1-4-8-14)18-13-19-25(22,23)17-12-15-9-5-2-6-10-15/h1-10,16-19H,11-13H2 |
Clave InChI |
MEOCSGLAJGUIGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNS(=O)(=O)NCNS(=O)(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)

![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)


![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)





![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)
![4-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14500249.png)
